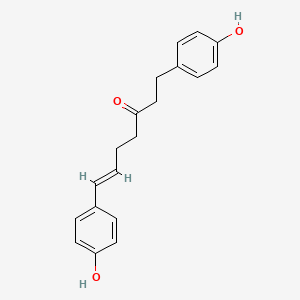

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one

Description

Properties

IUPAC Name |

(E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1,3,5-6,8-9,11-14,21-22H,2,4,7,10H2/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFRZPRYDQDKCQ-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)CCC=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC(=O)CC/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: A Natural Curcuminoid

An important note on nomenclature: The compound requested, "1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one," is not extensively documented in scientific literature. However, a closely related and well-studied curcuminoid, 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one , is widely reported. This guide will focus on the latter, a prominent natural product with significant biological activities.

Introduction

1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one is a naturally occurring curcuminoid, a class of phenolic compounds responsible for the vibrant yellow color of turmeric.[1][2] Structurally, it is a diarylheptanoid, characterized by two hydroxyphenyl rings linked by a seven-carbon chain with a ketone group. This compound has garnered considerable interest within the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antiviral activities. This technical guide provides a comprehensive overview of its natural sources, quantitative data, key experimental protocols, and associated signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Natural Sources and Quantitative Analysis

1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one is predominantly found in the rhizomes of various plants belonging to the Zingiberaceae (ginger) family. The most notable sources include:

-

Turmeric (Curcuma longa) : A primary and widely studied source of this curcuminoid.[1][2]

-

Torch Ginger (Etlingera elatior) : Another significant natural source.[1]

-

Alpinia galanga : The rhizomes of this plant have been shown to contain the compound.

-

Curcuma kwangsiensis : This species has also been identified as a source.[3]

The concentration of curcuminoids in these natural sources can vary based on geographical location, cultivation practices, and processing methods.

Table 1: Quantitative Analysis of 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one and Related Curcuminoids in Curcuma longa

| Plant Source | Compound Analyzed | Method | Concentration/Yield | Reference |

| Curcuma longa rhizomes from Costa Rica | 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | UPLC-DAD-ESI-MS/MS | Tentatively identified and quantified | [4] |

| Curcuma longa rhizomes from Costa Rica | Total Curcuminoids | UPLC-DAD | 49.9 to 125.0 mg/g of dry material (4.9% to 12.5%) | [4] |

| Curcuma longa rhizomes | Curcumin | HPTLC | 9.844% by dry weight | [5] |

| Curcuma longa (general) | Curcuminoids | Not specified | 3-5% of dry weight | [6] |

Biological Activities and Signaling Pathways

1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one exhibits a range of biological activities, with its anti-inflammatory, antioxidant, and antiviral properties being the most extensively studied.

Anti-inflammatory Activity

As a curcuminoid, this compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][7][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting the translocation of the p65 subunit of NF-κB into the nucleus, 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one (a closely related compound) can suppress the inflammatory cascade.[9][10][11]

Antioxidant Activity

The antioxidant properties of curcuminoids are attributed to their ability to scavenge reactive oxygen species (ROS) and modulate endogenous antioxidant defense systems. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway .[12][13][14][15] Under conditions of oxidative stress, this compound can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the ARE and initiates the transcription of various antioxidant and cytoprotective genes.

Antiviral Activity

Recent studies have highlighted the antiviral potential of 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, particularly against coronaviruses. It has been shown to inhibit the replication of HCoV-OC43 and SARS-CoV-2 with EC50 values of 0.16 µM and 0.17 µM, respectively.[3] The proposed mechanism of action involves the targeting of the viral nucleocapsid (N) protein .[3] By binding to the N-terminal domain (NTD) of the N protein, the compound is thought to interfere with its function in viral RNA packaging, thereby inhibiting viral replication.[3]

Experimental Protocols

This section outlines the methodologies for the isolation, characterization, and biological evaluation of 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one.

Isolation and Purification from Curcuma longa

The following is a general protocol for the extraction and isolation of curcuminoids from turmeric rhizomes.

Protocol:

-

Extraction: Dried and powdered rhizomes of Curcuma longa are subjected to Soxhlet extraction with a suitable solvent such as dichloromethane or ethanol.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude oleoresin.

-

Trituration: The crude extract is triturated with a non-polar solvent like hexane to precipitate the curcuminoids.

-

Chromatography: The precipitated solid is then subjected to column chromatography on silica gel, eluting with a gradient of a non-polar and a slightly polar solvent (e.g., hexane-ethyl acetate or dichloromethane-methanol).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Final Purification: Fractions containing 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one are combined, and the solvent is evaporated. Further purification can be achieved by preparative TLC or high-performance liquid chromatography (HPLC).

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay is a powerful technique to identify the protein targets of small molecules. It is based on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolytic degradation.[16][17][18][19]

Protocol:

-

Lysate Preparation: Prepare a cell or tissue lysate containing the potential protein targets.

-

Compound Incubation: Incubate the lysate with the test compound (1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one) and a vehicle control (e.g., DMSO).

-

Protease Digestion: Add a protease (e.g., pronase or thermolysin) to both the compound-treated and control samples and incubate for a specific time to allow for partial digestion.

-

Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

-

Analysis: Analyze the protein samples by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody against the putative target protein. A stabilized target protein will show a more prominent band in the compound-treated sample compared to the control.

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between a small molecule and its target protein in solution.[20][21][22][23][24]

Protocol:

-

Protein Labeling: The target protein (e.g., the SARS-CoV-2 N protein) is fluorescently labeled.

-

Sample Preparation: A series of dilutions of the unlabeled ligand (1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one) is prepared. A constant concentration of the fluorescently labeled protein is added to each ligand dilution.

-

Capillary Loading: The samples are loaded into glass capillaries.

-

MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient within the capillary, and the movement of the fluorescently labeled protein along this gradient is monitored.

-

Data Analysis: The change in the thermophoretic movement upon ligand binding is measured. By plotting the change in the normalized fluorescence against the logarithm of the ligand concentration, a binding curve is generated, from which the dissociation constant (Kd) can be calculated.

Conclusion

1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one is a promising natural product with a spectrum of biological activities that warrant further investigation for its therapeutic potential. Its presence in common dietary sources like turmeric, coupled with its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and viral infections, makes it a compelling candidate for drug discovery and development. The experimental protocols outlined in this guide provide a framework for researchers to isolate, characterize, and evaluate the biological effects of this and other related curcuminoids. Further studies are needed to fully elucidate its mechanisms of action and to optimize its bioavailability and efficacy for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one - Wikipedia [en.wikipedia.org]

- 3. scienceopen.com [scienceopen.com]

- 4. mdpi.com [mdpi.com]

- 5. biochemjournal.com [biochemjournal.com]

- 6. 1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)- | 115851-80-4 | Benchchem [benchchem.com]

- 7. Curcumin, Inflammation, and Chronic Diseases: How Are They Linked? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,7‑Bis(4‑hydroxy‑3‑methoxyphenyl)‑1,4,6‑heptatrien‑3‑one alleviates lipopolysaccharide‑induced inflammation by targeting NF‑κB translocation in murine macrophages and it interacts with MD2 in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review [frontiersin.org]

- 13. Frontiers | Curcumin derived from medicinal homologous foods: its main signals in immunoregulation of oxidative stress, inflammation, and apoptosis [frontiersin.org]

- 14. Research progress on the mechanism of curcumin anti-oxidative stress based on signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 17. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 18. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 19. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. repository.tudelft.nl [repository.tudelft.nl]

- 21. researchgate.net [researchgate.net]

- 22. docs.nrel.gov [docs.nrel.gov]

- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 24. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Diarylheptanoids from Zingiber officinale with a Focus on 1,7-Bis(4-hydroxyphenyl)heptane Analogues

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

Zingiber officinale, commonly known as ginger, is a rhizomatous perennial plant widely valued for its culinary and medicinal properties. Its bioactivity is attributed to a rich chemical composition, including volatile oils, gingerols, and a significant class of phenolic compounds known as diarylheptanoids. This technical guide provides a comprehensive overview of diarylheptanoids from Zingiber officinale, with a particular focus on the structural and functional analogues of 1,7-bis(4-hydroxyphenyl)heptan-3-one. While the specific compound "1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one" is not extensively documented as a major constituent of ginger, this guide will delve into the broader class of related, well-researched diarylheptanoids that are present and have demonstrated significant biological activities.

The diarylheptanoids in ginger are characterized by a C7 backbone linking two phenyl groups. Variations in the length and saturation of the heptane chain, as well as the nature and position of substituents on the phenyl rings, give rise to a diverse array of compounds. These molecules have garnered considerable interest in the scientific community for their potential therapeutic applications, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. This guide will summarize the current state of knowledge on these compounds, including their isolation, characterization, and mechanisms of action, to support further research and drug development endeavors.

Quantitative Data on Major Diarylheptanoids and Related Phenolic Compounds in Zingiber officinale

The concentration of diarylheptanoids and other phenolic compounds in ginger rhizomes can vary significantly depending on the geographical origin, cultivation practices, and post-harvest processing of the plant material. The following table summarizes representative quantitative data for some of the major phenolic constituents found in Zingiber officinale.

| Compound | Class | Concentration Range (mg/g of dry weight) | Analytical Method | Reference |

| [1]-Gingerol | Gingerol | 1.93 - 3.57 | HPLC | [2] |

| [3]-Gingerol | Gingerol | 0.024 - 0.878 | HPLC | [2] |

| [4]-Gingerol | Gingerol | 0.002 - 0.897 | HPLC | [2] |

| [1]-Shogaol | Shogaol | 0.034 - 0.828 | HPLC | [2] |

| 1-Dehydro-6-gingerdione | Diarylheptanoid | Not explicitly quantified in reviewed literature | UPLC–DAD–QToF–MS | [5] |

| 5-Acetoxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one | Diarylheptanoid | Not explicitly quantified in reviewed literature | UPLC–DAD–QToF–MS | [5] |

Note: The quantification of specific diarylheptanoids beyond the more common gingerols and shogaols is less frequently reported in standardized units. The presence of a wide variety of these compounds has been confirmed through advanced analytical techniques.[5]

Experimental Protocols

Extraction and Isolation of Diarylheptanoids from Zingiber officinale

The following protocol is a generalized procedure for the extraction and isolation of diarylheptanoids from ginger rhizomes. Optimization of solvent systems and chromatographic conditions may be required for the targeted isolation of specific compounds.

a) Sample Preparation:

-

Fresh or dried rhizomes of Zingiber officinale are cleaned, sliced, and ground into a fine powder.

b) Extraction:

-

The powdered ginger is subjected to solvent extraction, typically using methanol, ethanol, or acetone, at room temperature with continuous agitation for 24-48 hours.

-

Alternatively, Soxhlet extraction can be employed for more exhaustive extraction.

-

The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.

c) Fractionation:

-

The concentrated crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Diarylheptanoids are typically enriched in the ethyl acetate and n-butanol fractions.

d) Chromatographic Purification:

-

The enriched fractions are subjected to a series of chromatographic techniques for the isolation of pure compounds.

-

Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is commonly used for initial separation, with gradient elution using solvent systems like n-hexane-ethyl acetate or chloroform-methanol.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., C18 column) is employed for the final purification of isolated compounds. A typical mobile phase consists of a gradient of water (often with a small percentage of formic acid or acetonitrile) and methanol or acetonitrile.[1][2]

Characterization of Diarylheptanoids

The structural elucidation of isolated diarylheptanoids is achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS can provide further structural information.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores, such as aromatic rings and conjugated systems.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways for "this compound" are not detailed in the literature, research on structurally related diarylheptanoids from ginger and other sources has elucidated several key mechanisms of action.

Anti-Inflammatory Activity

Many diarylheptanoids from ginger exhibit potent anti-inflammatory effects by modulating key inflammatory pathways. A prominent mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

References

- 1. Quantitative analysis of ginger components in commercial products using liquid chromatography with electrochemical array detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. ABC Herbalgram Website [herbalgram.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one is a naturally occurring diarylheptanoid found in the rhizomes of Zingiber officinale, commonly known as ginger. This compound is of growing interest to the scientific community due to its potential therapeutic properties, including antiproliferative and anti-inflammatory activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation from natural sources and a general synthetic approach are presented. Furthermore, this guide delves into its mechanism of action, particularly its role in modulating the NLRP3 inflammasome signaling pathway. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is a member of the diarylheptanoid class of natural products, characterized by two phenyl rings linked by a seven-carbon chain. The structure features a ketone at the C-3 position and a single unsaturation between C-6 and C-7. The (E)-isomer is the commonly referenced form in the literature.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O₃ | --INVALID-LINK-- |

| Molecular Weight | 296.36 g/mol | --INVALID-LINK-- |

| CAS Number | 1251830-57-5 | --INVALID-LINK-- |

| Appearance | Pale yellow solid | Inferred from related compounds |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents | General knowledge of diarylheptanoids |

Table 2: Spectroscopic Data for (E)-1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one

| Data Type | Key Features | Source |

| Mass Spectrometry (UHPLC-MS/MS) | m/z 295.10040 [M-H]⁻ | [1] |

Biological Activity and Signaling Pathways

This compound has demonstrated noteworthy biological activities, positioning it as a compound of interest for further pharmacological investigation.

Antiproliferative Activity

The compound has been reported to exhibit antiproliferative effects. An IC₅₀ value of approximately 12.1 μM has been observed, though the specific cancer cell line and assay conditions were not detailed in the available literature.

Modulation of the NLRP3 Inflammasome Pathway

Recent studies have identified (E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-one as a potential modulator of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome signaling pathway. The NLRP3 inflammasome is a key component of the innate immune system and its dysregulation is implicated in a variety of inflammatory diseases.

The canonical activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This step is typically initiated by the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression via the NF-κB signaling pathway.

-

Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline substances, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules leads to their auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.

While the precise mechanism of action of this compound on this pathway is still under investigation, it is hypothesized that it may interfere with either the priming or activation step, or both, thereby reducing the production of inflammatory cytokines.

Diagram 1: Canonical NLRP3 Inflammasome Activation Pathway

Caption: Canonical activation of the NLRP3 inflammasome involves priming and activation steps.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and a general scheme for the synthesis of this compound.

Isolation from Zingiber officinale

The isolation of diarylheptanoids from ginger rhizomes typically involves extraction followed by chromatographic separation.

Protocol 3.1.1: Extraction

-

Obtain fresh or dried rhizomes of Zingiber officinale.

-

Grind the rhizomes into a fine powder.

-

Macerate the powdered rhizomes with a suitable organic solvent (e.g., ethanol, methanol, or ethyl acetate) at room temperature for 24-48 hours. The process can be repeated to ensure complete extraction.

-

Alternatively, perform Soxhlet extraction for a more efficient process.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 3.1.2: Chromatographic Separation

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3) and visualize under UV light or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as a gradient of methanol and water to yield pure this compound.

Diagram 2: Workflow for Isolation of this compound

Caption: General workflow for the isolation of the target compound from ginger rhizomes.

Chemical Synthesis

A general synthetic approach for 1,7-diarylheptenones involves the aldol condensation of a protected 4-hydroxybenzaldehyde with acetone, followed by a Wittig reaction.

Protocol 3.2.1: Synthesis Scheme

-

Protection of Phenolic Hydroxyl Group: Protect the hydroxyl group of 4-hydroxybenzaldehyde with a suitable protecting group (e.g., methoxymethyl (MOM) or benzyl (Bn)) to prevent its interference in subsequent reactions.

-

Aldol Condensation: React the protected 4-hydroxybenzaldehyde with acetone in the presence of a base (e.g., NaOH or KOH) to form a chalcone-like intermediate.

-

Wittig Reaction: Prepare a phosphonium ylide from a suitable phosphonium salt (e.g., (3-(tert-butyldimethylsilyloxy)propyl)triphenylphosphonium bromide). React this ylide with another molecule of the protected 4-hydroxybenzaldehyde to introduce the remaining part of the heptene chain.

-

Coupling and Deprotection: Couple the products from steps 2 and 3, followed by deprotection of the hydroxyl groups under acidic conditions to yield this compound.

Diagram 3: General Synthetic Strategy

Caption: A plausible synthetic route for this compound.

Conclusion

This compound is a promising natural product with demonstrated antiproliferative and potential anti-inflammatory activities through the modulation of the NLRP3 inflammasome pathway. This guide provides a foundational resource for researchers by consolidating the available chemical, biological, and methodological information. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and comprehensively investigate its mechanism of action and therapeutic potential in various disease models. The detailed protocols and visual diagrams presented herein are intended to facilitate these future research endeavors.

References

An In-depth Technical Guide to 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one (CAS: 1251830-57-5) and its Structurally Related Analogs

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical properties of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one , CAS number 1251830-57-5 . A comprehensive review of publicly available scientific literature and chemical databases indicates that while this compound is available for research purposes, there is a notable absence of published studies detailing its specific biological activities, experimental protocols, or associated signaling pathways.

However, the diarylheptanoid scaffold, to which this molecule belongs, is of significant interest in medicinal chemistry. Several structurally similar analogs with minor variations in the heptane chain's saturation have been extensively studied. This guide provides a detailed overview of the known biological effects and mechanisms of action for these closely related compounds to offer context and potential avenues for future research into this compound.

Core Compound: this compound

This compound is characterized by a seven-carbon chain with two 4-hydroxyphenyl groups at positions 1 and 7, a ketone at position 3, and a single double bond between carbons 6 and 7.

Chemical and Physical Properties

Limited data is available for this specific molecule, primarily from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1251830-57-5 | [1][2] |

| Molecular Formula | C₁₉H₂₀O₃ | [2] |

| SMILES | Oc1ccc(CCC(=O)CC\C=C\c2ccc(O)cc2)cc1 | [2] |

| Storage | -20°C | [2] |

| Use | For research use only. | [1][3] |

Structurally Related Analogs with Known Biological Activity

The following sections detail the biological activities of two closely related diarylheptanoids. It is crucial to note the structural differences, specifically the degree of unsaturation in the heptane chain, which significantly influences their biological profiles.

Analog 1: 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one

This analog is a curcuminoid, a natural product found in turmeric (Curuma longa), and is characterized by three double bonds in the heptane chain.[4] It has demonstrated potent antiviral properties.

Recent studies have identified this compound as a potent inhibitor of the SARS-CoV-2 nucleocapsid (N) protein.[5][6] It exhibits excellent antiviral activity against both HCoV-OC43 and SARS-CoV-2.[5][6]

Quantitative Data: Antiviral Efficacy

| Compound | Virus | EC₅₀ (µM) | Target Protein | Reference |

| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | HCoV-OC43 | 0.16 ± 0.01 | N Protein | [5][6] |

| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | SARS-CoV-2 | 0.17 ± 0.07 | N Protein | [5][6] |

The compound is believed to bind to the N-terminal domain (NTD) of the viral N protein. This interaction is thought to interfere with the N protein's ability to bind to viral RNA, a critical step for viral replication and transcription.[5]

Signaling Pathway: SARS-CoV-2 N Protein Inhibition

Caption: Inhibition of SARS-CoV-2 replication.

MST is a technique used to quantify the binding affinity between molecules. In the cited studies, it was used to screen for inhibitors of the N protein.[5]

Experimental Workflow: MST-based Inhibitor Screening

Caption: Workflow for identifying N protein inhibitors.

Analog 2: 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one

This analog contains two double bonds in the heptane chain and has been investigated for its anticancer properties.

This compound has been shown to reduce the viability of human lung cancer cell lines (A549 and NCI-H292). It induces cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways.

The anticancer effects are mediated through the suppression of the PI3K/Akt signaling pathway and the activation of the ERK1/2 pathway.

Signaling Pathway: Anticancer Mechanism

Caption: Dual modulation of cell survival pathways.

Conclusion and Future Directions

While This compound (CAS: 1251830-57-5) remains an understudied compound, the significant biological activities of its close structural analogs highlight the potential of the diarylheptanoid scaffold in drug discovery. The antiviral and anticancer properties of related molecules suggest that this compound could be a valuable candidate for biological screening.

Future research should focus on:

-

Synthesis and Purification: Ensuring a reliable source of the pure compound for biological testing.

-

In Vitro Screening: Evaluating its activity in antiviral, anticancer, and other relevant biological assays.

-

Mechanism of Action Studies: If activity is confirmed, elucidating the specific molecular targets and signaling pathways involved.

This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and other related diarylheptanoids.

References

Physical and chemical properties of "1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one"

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one, a diarylheptanoid found in the rhizomes of Zingiber officinale (ginger), is a natural product of interest within the scientific community. This technical guide provides a comprehensive overview of its known physical and chemical properties. While detailed experimental data for this specific compound are limited in publicly accessible literature, this document consolidates the available information and draws comparisons with structurally similar, well-studied diarylheptanoids to suggest potential areas for future research.

Chemical and Physical Properties

Precise, experimentally determined physical properties for this compound are not extensively documented. The following tables summarize the available data for the target compound and for comparison, data for structurally related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1251830-57-5 | [1] |

| Molecular Formula | C₁₉H₂₀O₃ | [1] |

| Molecular Weight | 296.40 g/mol | [1] |

| Natural Source | Rhizomes of Zingiber officinale | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

Table 2: Comparative Physicochemical Properties of Related Diarylheptanoids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1,7-Bis(4-hydroxyphenyl)heptan-3-one | 130233-83-9 | C₁₉H₂₂O₃ | 298.4 | Not available |

| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | 470466-05-8 | C₁₉H₁₆O₃ | 292.33 | 168-170 |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons from the two 4-hydroxyphenyl groups, olefinic protons from the heptene chain, and aliphatic protons.

-

¹³C NMR: Expected signals would correspond to the carbonyl carbon, aromatic carbons, olefinic carbons, and aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, and C-H bonds of the aromatic and aliphatic parts of the molecule.

Experimental Protocols

Isolation from Natural Sources

A general protocol for the isolation of diarylheptanoids from Zingiber officinale would involve:

-

Extraction: The dried and powdered rhizomes are extracted with a suitable organic solvent, such as ethanol or methanol.

-

Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fractions containing the desired compound are subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. A potential synthetic approach could involve a Claisen-Schmidt condensation reaction between a suitable protected 4-hydroxybenzaldehyde derivative and a heptenone precursor, followed by deprotection.

Biological Activity and Signaling Pathways (Comparative Analysis)

While no specific biological activities or signaling pathway modulations have been documented for this compound, research on structurally similar compounds can provide insights into its potential therapeutic applications.

-

Antiviral Activity: The related compound, 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one , has demonstrated potent antiviral activity against HCoV-OC43 and SARS-CoV-2 by inhibiting the nucleocapsid (N) protein.

-

Anticancer Activity: Another analogue, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one , has been shown to induce apoptosis in lung cancer cells. This activity is mediated through the suppression of the PI3K/Akt pathway and the activation of the ERK1/2 pathway.

The logical relationship for a potential anticancer investigation based on its analogue is depicted below.

The following diagram illustrates the PI3K/Akt and ERK1/2 signaling pathways, which are modulated by a structurally similar compound and could be investigated for the target compound.

Conclusion and Future Directions

This compound is a naturally occurring diarylheptanoid with a defined chemical structure. However, there is a notable lack of comprehensive experimental data regarding its physical, chemical, and biological properties. The information available on its structural analogues suggests that this compound could possess interesting therapeutic properties, such as antiviral or anticancer activities.

Future research should focus on:

-

Complete Physicochemical Characterization: Detailed experimental determination of its melting point, boiling point, and spectral properties (NMR, MS, IR).

-

Development of a Synthetic Protocol: A validated and scalable synthesis method would enable further biological studies.

-

Biological Screening: A broad screening of its biological activities, including but not limited to antiviral, anticancer, anti-inflammatory, and antioxidant effects.

-

Mechanism of Action Studies: If any significant biological activity is identified, further investigation into the underlying molecular mechanisms and signaling pathways will be crucial for its development as a potential therapeutic agent.

References

A Technical Guide to the Biological Activities of Diarylheptanoids from Ginger (Zingiber officinale)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the significant biological activities exhibited by diarylheptanoids, a major class of phenolic compounds found in ginger (Zingiber officinale). Diarylheptanoids are characterized by a C7 chain connecting two aromatic rings and have garnered substantial interest for their therapeutic potential.[1][2] This guide synthesizes quantitative data on their anticancer, anti-inflammatory, and antioxidant properties, details the experimental protocols used for their evaluation, and visualizes key mechanisms and workflows.

Anticancer and Cytotoxic Activities

Diarylheptanoids isolated from ginger have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[2] Structure-activity relationship (SAR) analyses suggest that the presence of acetoxyl groups, a longer alkyl side-chain, an ortho-diphenoxyl functionality, and an α,β-unsaturated ketone moiety can enhance cytotoxic activity.[3][4]

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various diarylheptanoids against several human tumor cell lines.

| Diarylheptanoid / Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

| Compound 6 | A549 (Lung) | 6.69 - 33.46 | [1][5] |

| HepG2 (Liver) | 6.69 - 33.46 | [1][5][6] | |

| HeLa (Cervical) | 6.69 - 33.46 | [1][5][6] | |

| MDA-MB-231 (Breast) | 6.69 - 33.46 | [1][5][6] | |

| HCT116 (Colon) | 6.69 - 33.46 | [1][5][6] | |

| Compound 16 | A549, HepG2, HeLa, MDA-MB-231, HCT116 | 6.69 - 33.46 | [1][5][6] |

| Compound 17 | A549, HepG2, HeLa, MDA-MB-231, HCT116 | 6.69 - 33.46 | [1][5][6] |

| Compound 18 | A549, HepG2, HeLa, MDA-MB-231, HCT116 | 6.69 - 33.46 | [1][5][6] |

| Compound 19 | A549, HepG2, HeLa, MDA-MB-231, HCT116 | 6.69 - 33.46 | [1][5][6] |

| Various Diarylheptanoids | HL-60 (Leukemia) | < 50 | [4] |

A key mechanism underlying the antitumor activity of ginger diarylheptanoids involves the DNA damage signaling pathway.[1][2][5] Certain compounds have been shown to down-regulate the expression of Ataxia Telangiectasia and Rad3-related (ATR) protein and Checkpoint Kinase 1 (CHK1), key regulators of the cellular response to DNA damage.[2][5] By inhibiting the ATR/CHK1 pathway, these diarylheptanoids may prevent cancer cells from repairing DNA damage, ultimately leading to apoptosis.[2]

-

Cell Culture: Human cancer cell lines (e.g., A549, HCT116) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The diarylheptanoid compounds, dissolved in DMSO and diluted in culture medium, are added to the wells at various concentrations. Control wells receive medium with DMSO only.

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity

Diarylheptanoids are significant contributors to the anti-inflammatory properties of ginger.[7][8] Their mechanisms include the inhibition of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6), as well as key enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]

The following table presents data on the anti-inflammatory effects of specific dimeric diarylheptanoids.

| Diarylheptanoid | Assay | Effect | Cell Line | Reference |

| Compound 2 | Nitric Oxide Production | Dose-dependent inhibition | RAW264.7 | [8] |

| IL-6 Production | Dose-dependent inhibition | RAW264.7 | [8] | |

| Compound 3 | Nitric Oxide Production | Dose-dependent inhibition | RAW264.7 | [8] |

| IL-6 Production | Dose-dependent inhibition | RAW264.7 | [8] | |

| Compound 4 | Nitric Oxide Production | Dose-dependent inhibition | RAW264.7 | [8] |

| IL-6 Production | Dose-dependent inhibition | RAW264.7 | [8] |

-

Cell Culture: Macrophage cells (e.g., RAW264.7) are cultured as described for the MTT assay.

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the diarylheptanoid compounds for 1-2 hours.

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells. Control wells are left unstimulated.

-

Incubation: Plates are incubated for 24 hours to allow for the production of nitric oxide.

-

Sample Collection: The cell culture supernatant is collected from each well.

-

Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. This reagent reacts with nitrite (a stable product of NO) to form a purple azo compound.

-

Absorbance Reading: After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.

-

Data Analysis: A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antioxidant Activity

Diarylheptanoids are potent antioxidants that can scavenge free radicals and protect against oxidative stress.[9][10] Their activity is often evaluated using various in vitro assays that measure radical scavenging capacity.

The following table shows the antioxidant activity of a novel diarylheptanoid, 3,5-diacetoxy-7-(3,4-dihydroxyphenyl)-1-(3,4-dihydroxyphenyl) heptane (ZA6).

| Assay | Concentration (µg/mL) | % Inhibition | Reference |

| DPPH Inhibition | 10 | 15.55 | [9] |

| 50 | 76.01 | [9] | |

| Superoxide Scavenging | 10 | 18.66 | [9] |

| 50 | 35.43 | [9] |

The process of identifying and validating the biological activity of diarylheptanoids follows a structured workflow from raw plant material to purified compounds and subsequent bioassays.

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. This solution has a deep violet color.

-

Sample Preparation: The diarylheptanoid compounds are dissolved in methanol at various concentrations.

-

Reaction Mixture: A fixed volume of the DPPH solution is mixed with the sample solutions in a 96-well plate or cuvettes. A control containing only DPPH and methanol is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for approximately 30 minutes.

-

Absorbance Reading: In the presence of an antioxidant, the DPPH radical is scavenged, and the color of the solution fades from violet to yellow. The absorbance is measured at approximately 517 nm.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

Neuroprotective and Other Activities

In addition to the activities detailed above, diarylheptanoids from ginger are being investigated for a wider range of therapeutic effects.

-

Neuroprotective Effects: Studies suggest that ginger and its phenolic compounds, including diarylheptanoids, may offer neuroprotection in conditions like Alzheimer's and Parkinson's disease.[11][12] This is often attributed to their potent antioxidant and anti-inflammatory properties, which can combat oxidative stress and neuroinflammation, key factors in neurodegeneration.[11][13][14]

-

Anti-diabetic Effects: Certain diarylheptanoids have shown inhibitory activity against enzymes relevant to diabetes, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), suggesting a potential role in glycemic control.[15]

Conclusion

The diarylheptanoids from Zingiber officinale represent a class of natural products with diverse and potent biological activities. Their demonstrated anticancer, anti-inflammatory, and antioxidant effects, supported by quantitative in vitro data, highlight their significant potential for the development of novel therapeutic agents. The mechanisms, such as the inhibition of the ATR/CHK1 pathway and key inflammatory mediators, provide a solid foundation for further preclinical and clinical investigation. The standardized protocols outlined in this guide serve as a reference for the continued exploration and validation of these promising compounds in drug discovery and development.

References

- 1. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]

- 2. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic and apoptotic activities of diarylheptanoids and gingerol-related compounds from the rhizome of Chinese ginger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Dimeric diarylheptanoids with anti-inflammatory activity from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phcog.com [phcog.com]

- 10. Antioxidant properties of gingerol related compounds from ginger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulating Effects of Zingiberaceae Phenolic Compounds on Neurotrophic Factors and Their Potential as Neuroprotectants in Brain Disorders and Age-Associated Neurodegenerative Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective effect of ginger on anti-oxidant enzymes in streptozotocin-induced diabetic rats (2011) | Kondeti Ramudu Shanmugam | 161 Citations [scispace.com]

- 14. phcogres.com [phcogres.com]

- 15. researchgate.net [researchgate.net]

The Enigmatic Mechanism of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one: A Review of Structurally Related Diarylheptanoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one, a diarylheptanoid with the chemical formula C₁₉H₂₀O₃, is a compound of interest within the broader class of natural and synthetic curcuminoids and diarylheptanoids. While the existence of this specific chemical entity is confirmed, with a registered CAS number of 1251830-57-5, a comprehensive review of publicly available scientific literature reveals a notable absence of studies detailing its specific mechanism of action. This guide, therefore, aims to provide an in-depth exploration of the well-documented mechanisms of structurally analogous diarylheptanoids. By examining these related compounds, we can infer potential biological activities and signaling pathways that this compound may modulate. This approach offers a valuable framework for future research and hypothesis-driven investigation into this specific molecule.

The diarylheptanoid family, characterized by two phenyl rings linked by a seven-carbon chain, is renowned for a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antiviral properties. This guide will delve into the molecular mechanisms of three prominent, structurally similar compounds: 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one , a potent antiviral and antioxidant agent; 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one , a promising anticancer compound; and 1-(4-hydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-one , a modulator of cellular differentiation.

Quantitative Data on Structurally Related Diarylheptanoids

The following table summarizes key quantitative data for the biological activities of diarylheptanoids structurally related to this compound. This data provides a comparative overview of their potency in various biological assays.

| Compound Name | Target/Activity | Assay System | Quantitative Metric | Value |

| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Antiviral (HCoV-OC43) | Cell-based assay | EC₅₀ | 0.16 µM |

| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Antiviral (SARS-CoV-2) | Cell-based assay | EC₅₀ | 0.17 µM |

| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) | Cytotoxicity | A549 lung cancer cells | IC₅₀ | Not specified |

| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) | Cytotoxicity | NCI-H292 lung cancer cells | IC₅₀ | Not specified |

| 1-(4-hydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-one (HPPH) | Myoblast Differentiation | C2C12 myoblasts | Effective Concentration | 10 nM |

Mechanisms of Action of Structurally Related Diarylheptanoids

Antiviral and Antioxidant Mechanisms of 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one

This curcuminoid, found in turmeric and torch ginger, has demonstrated significant antiviral and antioxidant properties.

Recent studies have highlighted its potent activity against human coronavirus (HCoV-OC43) and SARS-CoV-2. The primary mechanism of this antiviral action is the inhibition of the viral nucleocapsid (N) protein. The N protein is crucial for the viral life cycle, playing a key role in viral RNA packaging, replication, and assembly. By binding to the N protein, 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one disrupts these essential viral processes.

Experimental Protocols:

-

Microscale Thermophoresis (MST): This technique is employed to quantify the binding affinity between the compound and the viral N protein. Recombinant N protein is labeled with a fluorescent dye, and its movement through a microscopic temperature gradient is measured. The binding of the compound to the N protein alters its thermophoretic properties, allowing for the determination of binding constants.

-

Drug Affinity Responsive Target Stability (DARTS): DARTS assays are used to confirm the direct binding of the compound to the N protein in a more complex biological matrix. Cell lysates containing the N protein are treated with the compound, followed by digestion with a protease. The binding of the compound stabilizes the N protein, rendering it less susceptible to proteolytic degradation. The remaining N protein is then quantified by western blotting.

-

Antiviral Assays: Vero E6 cells are infected with SARS-CoV-2 in the presence of varying concentrations of the compound. After a defined incubation period, the viral load is quantified using methods such as quantitative reverse transcription PCR (qRT-PCR) or plaque reduction assays to determine the EC₅₀ value.

Figure 1: Antiviral mechanism of 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one.

This compound is also a potent antioxidant, exhibiting a greater capacity to inhibit lipid peroxidation than alpha-tocopherol. This activity is attributed to the phenolic hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA.

Experimental Protocols:

-

Lipid Peroxidation Assay: This assay measures the extent of oxidative degradation of lipids. A common method involves inducing lipid peroxidation in a sample (e.g., linoleic acid emulsion or biological membranes) with a free radical initiator. The formation of lipid peroxidation products, such as malondialdehyde (MDA), is then quantified spectrophotometrically. The ability of the compound to inhibit MDA formation is a measure of its antioxidant activity.

Figure 2: Antioxidant mechanism of 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one.

Anticancer Mechanism of 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30)

This diarylheptanoid analog has been shown to induce apoptosis in human lung cancer cells through the modulation of key signaling pathways.

EB30 exerts its anticancer effects by simultaneously suppressing the pro-survival PI3K/Akt pathway and activating the pro-apoptotic ERK1/2 pathway. The inhibition of Akt phosphorylation leads to the downregulation of its downstream targets, which are involved in cell survival and proliferation. Conversely, the activation of ERK1/2 promotes the expression of pro-apoptotic proteins. This dual action shifts the cellular balance towards apoptosis.

Experimental Protocols:

-

Cell Viability Assay: The effect of EB30 on the viability of lung cancer cell lines (e.g., A549, NCI-H292) is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Western Blot Analysis: To elucidate the signaling pathways involved, western blotting is performed to detect the phosphorylation status and total protein levels of key signaling molecules, including Akt, ERK1/2, and their downstream effectors.

-

Flow Cytometry: Apoptosis is quantified using flow cytometry after staining cells with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic and necrotic cells.

Figure 3: Anticancer mechanism of 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one.

Myoblast Differentiation Mechanism of 1-(4-hydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-one (HPPH)

HPPH has been reported to enhance the differentiation of myoblasts, the precursor cells of muscle fibers, through a mechanism involving membrane estrogen receptors and the activation of specific signaling cascades.

HPPH promotes myoblast differentiation by binding to membrane estrogen receptors (ERs). This interaction triggers the activation of two key signaling pathways: the Akt-mTOR pathway, which is a central regulator of cell growth and protein synthesis, and the p38 MAPK-NF-κB pathway, which is involved in various cellular processes, including inflammation and differentiation. The coordinated activation of these pathways leads to an increase in the expression of myogenic regulatory factors, such as myogenin, and the subsequent fusion of myoblasts into multinucleated myotubes.

Experimental Protocols:

-

Cell Culture and Differentiation: C2C12 myoblasts are cultured and induced to differentiate in the presence or absence of HPPH. Differentiation is assessed by observing the formation of myotubes and by quantifying the expression of muscle-specific proteins like myosin heavy chain (MHC) and myogenin.

-

Immunofluorescence Staining: Differentiated myotubes are stained with antibodies against MHC to visualize their morphology and to calculate the fusion index (the number of nuclei in myotubes divided by the total number of nuclei).

-

Western Blot Analysis: The activation of the Akt-mTOR and p38 MAPK-NF-κB pathways is investigated by examining the phosphorylation levels of key proteins in these cascades, including Akt, mTOR, p38 MAPK, and NF-κB.

Figure 4: Myoblast differentiation mechanism of HPPH.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the detailed analysis of its structural analogs provides a strong foundation for predicting its potential biological activities. Based on the evidence from closely related diarylheptanoids, it is plausible that this compound may possess antiviral, antioxidant, and anticancer properties.

Future research should focus on validating these predicted activities through a systematic series of in vitro and in vivo studies. The experimental protocols outlined in this guide for related compounds can serve as a template for investigating the biological effects of this compound. Specifically, its potential as an antiviral agent could be explored by examining its interaction with viral proteins, while its anticancer activity could be assessed by studying its impact on cancer cell viability and key signaling pathways such as PI3K/Akt and MAPK. Furthermore, its antioxidant potential can be quantified using standard assays.

The elucidation of the precise mechanism of action of this compound will not only contribute to the fundamental understanding of this particular molecule but also broaden our knowledge of the therapeutic potential of the diarylheptanoid class of compounds. This will be crucial for the development of novel therapeutic agents for a range of diseases.

Potential Therapeutic Targets of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one (CAS: 1251830-57-5) is a diarylheptanoid that has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its biological activities, with a particular focus on its potential as a modulator of the inflammatory response and as an antiproliferative agent. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways to support further research and development efforts.

Introduction

This compound is a natural product belonging to the diarylheptanoid class of compounds. It has been identified as a constituent of the traditional Chinese medicine formula Gu-Ben-Hua-Shi (AESS), which is used in the treatment of atopic dermatitis. The therapeutic effects of this formula are linked to the regulation of inflammatory pathways, suggesting that this compound may contribute to these immunomodulatory properties. Additionally, related diarylheptanoids have demonstrated a range of biological activities, including anticancer effects, further highlighting the potential of this compound as a lead for drug discovery.

Potential Therapeutic Target: NLRP3 Inflammasome

The primary evidence for the therapeutic targeting of this compound points towards the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome . The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune disorders.

Studies on the Gu-Ben-Hua-Shi (AESS) formula, which contains this compound, have demonstrated that it can ameliorate atopic dermatitis by inhibiting the NLRP3 signaling pathway.[1][2] The formula was shown to down-regulate the expression of key components of the inflammasome, including NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and Caspase-1.[1] This leads to a reduction in the secretion of IL-1β and IL-18, thereby mitigating the inflammatory response.[1] While the direct action of this compound on the NLRP3 inflammasome has yet to be individually confirmed, its presence in the bioactive AESS formula strongly suggests it as a potential inhibitor of this pathway.

Signaling Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by microbial components or endogenous cytokines, leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The second step, "activation," is triggered by a diverse range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cytokine processing and release.

Potential Therapeutic Target: Cancer Cell Proliferation

Diarylheptanoids, as a class, are known to possess anticancer properties. While specific studies on the antiproliferative effects of this compound are limited, preliminary data suggests it may inhibit cancer cell growth. Further investigation into the specific cancer cell lines affected and the underlying mechanisms is warranted.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound.

| Biological Activity | Assay | Cell Line/System | IC50 | Reference |

| Antiproliferative | Not Specified | Not Specified | ~12.1 μM | [3] |

Note: The details of the experimental conditions for the reported antiproliferative activity are not fully available in the cited literature. Further validation and characterization are required.

Experimental Protocols

Representative Protocol for In Vitro Antiproliferative Activity (MTT Assay)

This protocol describes a general method for assessing the antiproliferative activity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and resuspend in complete medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for 15-30 minutes with gentle shaking.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

Conclusion and Future Directions

This compound presents as a promising natural product with potential therapeutic applications in inflammatory diseases and oncology. The current evidence strongly suggests that the NLRP3 inflammasome is a key therapeutic target. Future research should focus on:

-

Direct Target Validation: Confirming the direct interaction of this compound with components of the NLRP3 inflammasome.

-

Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound inhibits inflammasome activation.

-

Antiproliferative Spectrum: Screening the compound against a panel of cancer cell lines to identify its spectrum of activity and to determine its mechanism of cytotoxicity.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of inflammatory diseases and cancer.

This technical guide provides a foundational resource for researchers and drug development professionals to advance the investigation of this compound as a potential therapeutic agent.

References

A Comprehensive Technical Review of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one and Related Diarylheptanoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one, with the CAS number 1251830-57-5, is a diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1][2] Diarylheptanoids are of significant interest to the scientific community due to their diverse and potent pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] This technical guide provides a comprehensive literature review of this compound, and in light of the limited specific data for this compound, an overview of structurally related diarylheptanoids to provide a broader context for its potential biological activities and mechanisms of action.

This compound has been identified as a constituent of the traditional Chinese medicine formula Gu-Ben-Hua-Shi (AESS), used for treating atopic dermatitis.[5] It is also found in plants of the Zingiberaceae family, such as Alpinia officinarum, which are known sources of a variety of bioactive diarylheptanoids.[3][6]

Physicochemical Properties

While detailed experimental data for the physicochemical properties of this compound are scarce in publicly available literature, its chemical structure allows for the prediction of certain characteristics.

| Property | Value | Source |

| CAS Number | 1251830-57-5 | [7][8] |

| Molecular Formula | C₁₉H₂₀O₃ | [7] |

| Molecular Weight | 296.36 g/mol | [7] |

| Class | Diarylheptanoid | [2][5] |

Synthesis and Isolation

Detailed synthetic procedures specifically for this compound are not extensively reported in the literature. However, general synthetic strategies for diarylheptanoids often involve condensation reactions. A common approach is the Claisen-Schmidt condensation reaction between an appropriate aromatic aldehyde and a ketone.

Generic synthesis of diarylheptanoids can also be achieved through methods such as Michael addition reactions. The synthesis of related diarylheptanoids often provides a template for the potential synthesis of the title compound.

Natural product isolation remains a primary source of this compound and related compounds. The general workflow for isolating diarylheptanoids from plant material is depicted below.

Biological Activities and Pharmacological Potential

While specific biological data for this compound is limited, the broader class of diarylheptanoids from sources like Alpinia officinarum and Alnus species exhibits a range of significant biological effects.

Anti-inflammatory Activity

Many diarylheptanoids isolated from Alpinia officinarum have demonstrated potent anti-inflammatory activity.[3][9] These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[10] The anti-inflammatory effects of some diarylheptanoids are comparable to those of the well-known anti-inflammatory drug, indomethacin.[3] The mechanism often involves the modulation of inflammatory signaling pathways.

Antioxidant Activity

The presence of phenolic hydroxyl groups in the structure of diarylheptanoids is crucial for their antioxidant activity.[6] These compounds can scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, and inhibit lipid peroxidation.[11] Studies on various diarylheptanoids have shown that those with catechol (3,4-dihydroxyphenyl) moieties exhibit particularly strong antioxidant effects.[6][7]

Anticancer Activity

Several diarylheptanoids have been investigated for their cytotoxic effects against various cancer cell lines.[3][4] For instance, certain diarylheptanoids from Zingiber officinale have shown remarkable inhibitory effects against A549 (lung cancer), HepG2 (liver cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) cell lines.[4] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[3]

Quantitative Data on Biological Activity

| Compound | Biological Activity | Assay | IC₅₀ / EC₅₀ | Source Organism | Reference |

| (4E)-1,7-diphenyl-4-hepten-3-one | Anti-inflammatory | NO production inhibition in LPS-induced RAW 264.7 cells | 6.6 µM | Alpinia officinarum | [10] |

| Diarylheptanoid 9 | Anti-inflammatory | NO production inhibition in LPS-induced RAW 264.7 cells | 5.0 µM | Alpinia officinarum | [10] |

| Diarylheptanoid 1 | Anti-inflammatory | NO production inhibition in LPS-induced RAW 264.7 cells | 14.7 µM | Alpinia officinarum | [10] |

| Diarylheptanoid 6 | Anticancer | Cytotoxicity against A549 cells | 12.52 µM | Zingiber officinale | [4] |

| Diarylheptanoid 16 | Anticancer | Cytotoxicity against A549 cells | 6.69 µM | Zingiber officinale | [4] |

| Diarylheptanoid 17 | Anticancer | Cytotoxicity against HCT116 cells | 7.63 µM | Zingiber officinale | [4] |

| Diarylheptanoid 18 | Anticancer | Cytotoxicity against HeLa cells | 10.95 µM | Zingiber officinale | [4] |

| Diarylheptanoid 19 | Anticancer | Cytotoxicity against MDA-MB-231 cells | 13.51 µM | Zingiber officinale | [4] |

| Hirsutenone | Antioxidant | DPPH radical scavenging | 8.36 µM | Alnus hirsuta | |

| Platyphylloside | Antioxidant | DPPH radical scavenging | - | Alnus species | [7] |

| Oregonin | Antioxidant | DPPH radical scavenging | - | Alnus species | [7] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized protocols commonly used for the extraction, isolation, and biological evaluation of diarylheptanoids.

Extraction and Isolation of Diarylheptanoids

-

Plant Material Preparation: Dried and powdered rhizomes of the source plant (e.g., Alpinia officinarum) are used.

-

Extraction: The powdered material is extracted with methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Chromatographic Separation: The bioactive fraction (often the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Purification: Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure diarylheptanoids.

-

Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[12]

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cells, which are then incubated for 24 hours.

-

Nitrite Measurement: The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a sodium nitrite standard curve. The IC₅₀ value is then determined.[10]

DPPH Radical Scavenging Assay

-

Reaction Mixture: A solution of the test compound in methanol is mixed with a methanolic solution of DPPH.

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined. Ascorbic acid is often used as a positive control.

Conclusion and Future Directions

This compound is a naturally occurring diarylheptanoid with potential pharmacological activities, inferred from the extensive research on structurally similar compounds. The well-documented anti-inflammatory, antioxidant, and anticancer properties of related diarylheptanoids suggest that this compound is a promising candidate for further investigation.

Future research should focus on the targeted synthesis and isolation of this specific compound to enable a thorough evaluation of its biological activities and mechanism of action. In-depth studies are required to determine its efficacy and safety profile, which could pave the way for its development as a therapeutic agent. Furthermore, pharmacokinetic and in vivo studies are essential to understand its bioavailability and therapeutic potential in preclinical models. The development of robust analytical methods for its quantification in biological matrices will also be crucial for its advancement in drug discovery and development.

References

- 1. Diarylheptanoid - Wikipedia [en.wikipedia.org]

- 2. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gu-Ben-Hua-Shi (AESS) formula ameliorates atopic dermatitis via regulating NLRP3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New diarylheptanoids from Alnus japonica and their antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]